Flutroline

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la flutroline implique plusieurs étapes, commençant par la préparation du noyau tétrahydro-γ-carboline. Ce noyau est ensuite fonctionnalisé avec divers substituants pour obtenir les propriétés pharmacologiques souhaitées. La production industrielle de la this compound implique généralement les étapes suivantes :

Formation du noyau tétrahydro-γ-carboline : Ceci est réalisé par une série de réactions de cyclisation.

Fonctionnalisation : Introduction d'atomes de fluor et d'autres substituants pour améliorer l'activité et la stabilité du composé.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour garantir une pureté élevée.

Analyse Des Réactions Chimiques

La flutroline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule de this compound.

Substitution : La this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Applications de la recherche scientifique

Chimie : La this compound sert de composé modèle pour étudier les effets de la substitution du fluor sur les propriétés pharmacologiques des tétrahydro-γ-carbolines.

Biologie : Elle a été utilisée dans des études pour comprendre le rôle des récepteurs de la dopamine dans le cerveau et leur implication dans les troubles psychotiques.

Industrie : Les propriétés uniques du composé en font un outil précieux pour le développement de nouveaux antipsychotiques.

Mécanisme d'action

La this compound exerce ses effets principalement par le blocage des récepteurs de la dopamine dans le cerveau. En inhibant l'activité de ces récepteurs, la this compound contribue à réduire les symptômes de la psychose. Le composé influence également d'autres systèmes de neurotransmetteurs, notamment la sérotonine et la norépinéphrine, qui contribuent à ses effets thérapeutiques globaux .

Applications De Recherche Scientifique

Pharmacological Profile

Flutroline has been characterized for its neuroleptic properties, indicating its potential use in treating various psychiatric disorders, particularly schizophrenia. Clinical trials have demonstrated that this compound exhibits a pharmacologic profile similar to established antipsychotic drugs but with notable distinctions in potency and duration of action.

- Clinical Trials : In a double-blind study involving 48 hospitalized patients with schizophrenia, this compound was administered at various dosages (1 to 100 mg). Results indicated that doses of 20 mg and above were associated with optimal clinical effectiveness while maintaining a favorable safety profile .

- EEG and Behavioral Studies : Research has shown that this compound elicits EEG and behavioral profiles akin to those of traditional antipsychotics, suggesting its viability as a treatment option for psychoses .

Broader Therapeutic Potential

Beyond its primary application in psychiatry, this compound's chemical structure suggests potential applications in other therapeutic areas:

- Neuropharmacological Applications : The gamma-carboline framework has been linked to various biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, and antimalarial properties . This broad spectrum indicates this compound could be explored further for diverse therapeutic roles.

- Research on Drug Resistance : this compound's structural similarity to other compounds shows promise in developing treatments against drug-resistant strains of pathogens, particularly in the context of tuberculosis .

Comparative Efficacy

A comparative analysis against established antipsychotics like haloperidol reveals that while this compound may have lower projected clinical activity (approximately one-fifth that of haloperidol), it offers a longer duration of action and potentially fewer side effects .

| Drug | Projected Clinical Activity | Duration of Action | Side Effects |

|---|---|---|---|

| This compound | 20% of Haloperidol | Longer | Fewer reported |

| Haloperidol | Baseline | Shorter | More extrapyramidal symptoms |

Future Research Directions

Ongoing research is essential to fully elucidate this compound's pharmacological profile and therapeutic applications. Areas for future investigation include:

- Longitudinal Studies : Assessing long-term efficacy and safety in larger populations.

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Combination Therapies : Exploring synergistic effects when used with other psychotropic medications.

Mécanisme D'action

Flutroline exerts its effects primarily through the blockade of dopamine receptors in the brain. By inhibiting the activity of these receptors, this compound helps to reduce the symptoms of psychosis. The compound also influences other neurotransmitter systems, including serotonin and norepinephrine, which contribute to its overall therapeutic effects .

Comparaison Avec Des Composés Similaires

La flutroline est unique parmi les antipsychotiques en raison de sa structure de tétrahydro-γ-carboline et de la présence d'atomes de fluor. Des composés similaires incluent :

Halopéridol : Un antipsychotique bien connu avec une structure chimique différente mais des effets thérapeutiques similaires.

Rispéridone : Un autre antipsychotique qui agit sur les récepteurs de la dopamine et de la sérotonine.

Clozapine : Un antipsychotique atypique avec un mécanisme d'action unique par rapport à la this compound.

L'unicité de la this compound réside dans sa combinaison de haute puissance, de longue durée d'action et de profil de récepteur spécifique, ce qui en fait un candidat prometteur pour un développement ultérieur dans le domaine de la psychopharmacologie.

Activité Biologique

Flutroline is a compound belonging to the class of γ-carbolines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

Chemical Structure and Properties

This compound is structurally characterized as a derivative of γ-carboline, which is known for its complex ring system that contributes to its biological activity. The unique structural features of γ-carbolines allow for interactions with various biological targets, including enzymes and receptors involved in neuropharmacological processes.

1. Neuropharmacological Effects

This compound has been tested as a neuroleptic agent in clinical trials. Neuroleptics are primarily used to manage psychotic disorders, and this compound's efficacy in this area has been documented through various studies. It has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

2. Antimycobacterial Activity

Recent studies have indicated that this compound exhibits significant antimycobacterial activity against strains of Mycobacterium tuberculosis. Initial serendipitous findings revealed promising in vitro results, suggesting that this compound could serve as a potential therapeutic agent for tuberculosis treatment .

3. Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific protein kinases involved in cancer progression has been highlighted as a key factor in its anticancer activity .

4. Anti-inflammatory Effects

In addition to its neuropharmacological and anticancer activities, this compound has shown anti-inflammatory properties. Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), both of which are implicated in neurodegenerative diseases such as Alzheimer's disease .

- Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways, contributing to its neuroleptic effects .

- Cell Cycle Regulation : In cancer cells, this compound induces cell cycle arrest and apoptosis through the modulation of signaling pathways associated with cell proliferation and survival .

Clinical Trials

This compound was evaluated in clinical trials aimed at assessing its efficacy as a neuroleptic agent. Although some studies reported positive outcomes, further research is needed due to the complexities involved in psychotropic drug development .

Antimycobacterial Research

A notable case study involved testing this compound against Mycobacterium tuberculosis strains, where it demonstrated significant inhibition compared to control compounds. This opens avenues for further exploration in tuberculosis therapeutics .

Data Summary

Propriétés

Numéro CAS |

70801-02-4 |

|---|---|

Formule moléculaire |

C27H25F3N2O |

Poids moléculaire |

450.5 g/mol |

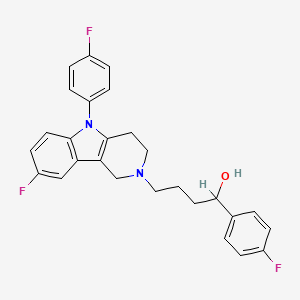

Nom IUPAC |

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol |

InChI |

InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2 |

Clé InChI |

OYGDOCFZQVGFIP-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |

SMILES canonique |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline 8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride CP-36,584 flutroline flutroline, (+-)-isome |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.